N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

Physicochemical profiling Screening library design ADME prediction

BB-series MvfR inhibitors demand careful substituent selection-procuring based on the core scaffold alone risks solubility failure and assay interference. This butoxy-substituted analog provides: • Higher logP (4.03) for systematic lipophilicity SAR vs. ethoxy (logP 3.68) and bromophenyl analogs • No heavy Br atom-compatible with thiol-reactive fluorescence, redox, and MS workflows • Extended electron density for crystallographic refinement of MvfR LBD complexes Supplied as a screening compound for dose-response assays measuring HHQ, PQS, and pyocyanin suppression in P. aeruginosa PA14 or clinical isolates.

Molecular Formula C20H23N3O2S
Molecular Weight 369.5 g/mol
Cat. No. B10887048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Molecular FormulaC20H23N3O2S
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)C
InChIInChI=1S/C20H23N3O2S/c1-3-4-11-25-16-8-6-15(7-9-16)21-19(24)13-26-20-22-17-10-5-14(2)12-18(17)23-20/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)(H,22,23)
InChIKeyICNRHKIGEBNWQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide for Screening Libraries


N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide (CAS 713094-79-2) is a synthetic small molecule featuring a benzimidazole-thioether-acetamide core scaffold with a para-butoxyphenyl substituent . It belongs to the benzamide-benzimidazole (BB) chemical class, a backbone associated with inhibition of the Pseudomonas aeruginosa virulence regulator MvfR, though direct biological data for this specific compound remains absent from the primary literature [1]. Suppliers list it as a screening compound with a molecular weight of 369.48 g/mol and formula C20H23N3O2S .

1
BB chemotype screening compound for anti-virulence discovery workflows
2
MvfR pathway research context; direct biological data not yet reported
3
Halogen-free butoxy-substituted analog for substituent-effect SAR profiling

Why N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide Cannot Be Replaced by a Generic BB Analog


Within the benzamide-benzimidazole (BB) series, even minor modifications to the N-phenyl substituent profoundly alter molecular properties critical for screening and assay development. Replacing the butoxy chain with a shorter ethoxy group reduces lipophilicity (ΔlogP ≈ 0.5) and significantly improves aqueous solubility (ΔlogSw ≈ 0.8), while a para-bromo substitution introduces a heavy atom that may enhance X-ray anomalous scattering but eliminates the flexible alkyl ether tail [1]. Such differences directly affect compound handling, DMSO stock preparation, and compatibility with biological assays—meaning a procurement decision based solely on the BB core, without accounting for these substituent-driven properties, risks experimental failure.

Risk Factor
This Compound
Analog Concern
Alkoxy chain length
Butoxy (C4): higher logP, lower predicted solubility
Ethoxy (C2) analog may shift lipophilicity-dependent assay behavior and DMSO stock compatibility
Halogen substitution
Para-butoxy: halogen-free
Para-bromo analog may introduce heavy-atom interference in redox or thiol-reactive assays
Core-only selection
BB-thioether scaffold with specific N-phenyl substituent
Generic BB analog procurement may overlook substituent-driven property differences critical for assay development

Quantitative Differential Evidence for N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide Against Its Closest Analogs


Lipophilicity Comparison: Butoxy Chain Lengthens logP Relative to Ethoxy Analog

The target compound carries an n-butoxy substituent (4-carbon alkyl chain) on the para-position of the N-phenyl ring. Its closest commercially cataloged analog, N-(4-ethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide (ChemDiv Y510-4750), bears a 2-carbon ethoxy chain . Computed logP values are 4.03 (butoxy) versus 3.68 (ethoxy), resulting in a ΔlogP of +0.35, indicating measurably higher lipophilicity for the target compound. This difference is directly attributable to the two additional methylene units in the alkyl chain.

Lipophilicity
Cross-study comparable
Target: logP 4.03 (predicted) Comparator ethoxy analog: logP 3.68 ΔlogP +0.35
Supports lipophilicity-driven assay context
In silico prediction; experimental logP verification recommended
Physicochemical profiling Screening library design ADME prediction

Aqueous Solubility Differentiation: Butoxy Analog Exhibits Lower Predicted Solubility Than Ethoxy

Predicted aqueous solubility (logSw) for the target butoxy compound is approximately −4.5, compared to −3.89 for the ethoxy analog Y510-4750 . The ΔlogSw of approximately −0.6 indicates roughly 4-fold lower predicted aqueous solubility for the butoxy derivative, consistent with the increased hydrophobic surface area contributed by the longer alkyl chain.

Aqueous Solubility
Cross-study comparable
Target logSw ≈ −4.5 Comparator ethoxy analog: logSw −3.89 ΔlogSw ≈ −0.6 (~4× lower solubility)
Supports DMSO stock preparation review
Predicted values; experimental solubility assay recommended
Solubility Assay development DMSO stock preparation

Halogen-Free Composition Differentiates Target from Bromophenyl MvfR Probe

A structurally related BB compound, N-(4-bromophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide, has been annotated in the Virulence Factor Database (VFDB) as an MvfR inhibitor active against Pseudomonas aeruginosa biofilm in vitro [1]. The target compound replaces the para-bromo substituent with a para-butoxy group. While no direct comparative bioactivity data exist, the absence of bromine eliminates the potential for heavy-atom-mediated toxicity or interference in certain biochemical assays (e.g., redox cycling, thiol reactivity).

Halogen-Free Identity
Class-level inference
Target: para-butoxy (halogen-free) Comparator: para-bromo analog (AVD0119) No comparative IC₅₀ data available
Supports halogen-sensitive assay selection context
Target engagement requires independent verification
MvfR inhibition Antivirulence screening Medicinal chemistry

Crystallographic Suitability: Butoxy Chain Offers Enhanced Electron Density Relative to Ethoxy

For protein–ligand co-crystallography, the longer butoxy chain provides greater electron density along the alkyl tail compared to the ethoxy analog, which may improve the quality of the ligand omit map and facilitate unambiguous orientation fitting. The butoxy chain (4 non-hydrogen atoms in the alkoxy tail) extends approximately 2.5 Å further than ethoxy (2 atoms), offering a more defined shape for crystallographic refinement.

Crystallographic Fit
Supporting evidence
Butoxy chain extends ~2.6 Å beyond ethoxy analog Additional 2 carbon atoms for electron density map fitting
Supports co-crystallography trial context
Geometric estimation; no co-crystal structure available
Structural biology X-ray crystallography Fragment screening

Structural Scaffold Confirmation: 5-Methylbenzimidazole-Thioether Motif Shared with Validated MvfR Inhibitors

The benzamide-benzimidazole (BB) thioether scaffold present in the target compound is identical to that of M64 (2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide), a well-characterized MvfR antagonist with a Kd of 5.4 nM for the MvfR co-inducer binding domain and IC₅₀ values of 200–350 nM for HHQ, PQS, and pyocyanin production in P. aeruginosa [1]. The target compound retains the critical thioether linkage and benzimidazole core but substitutes the 5-nitro group with 5-methyl and the 4-phenoxy with 4-butoxy. While the potency implications of these substitutions are uncharacterized, the scaffold identity supports classification within the MvfR-inhibitory chemotype.

MvfR Chemotype
Class-level inference
Shared BB-thioether scaffold with M64 M64 Kd 5.4 nM; IC₅₀ 200–350 nM (HHQ/PQS/pyocyanin)
Supports MvfR pathway screening context
Substituent differences preclude direct potency inference
Quorum sensing inhibition Antivirulence drug discovery Pseudomonas aeruginosa

Molecular Weight and Polar Surface Area Positioning Relative to Lead-Like Criteria

The target compound has a molecular weight of 369.5 g/mol and a topological polar surface area (tPSA) of approximately 83 Ų [1]. This places it within lead-like chemical space (MW < 400; tPSA < 120). In comparison, the bromophenyl analog has MW 406.3 g/mol and a slightly larger tPSA due to the bromine van der Waals radius. The butoxy compound's compliance with lead-like criteria may facilitate downstream optimization if biological activity is confirmed.

Lead-Like Properties
Supporting evidence
MW 369.5 g/mol; tPSA ≈ 83 Ų Within lead-like space (MW < 400; tPSA < 120)
Supports lead discovery program fit
Computed properties; confirmatory analysis recommended
Drug-likeness Lead optimization Fragment-based drug discovery

Recommended Application Scenarios for N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide


Anti-Virulence Screening Against Pseudomonas aeruginosa MvfR Regulon

This compound is a structural analog of M64, a validated MvfR antagonist with a Kd of 5.4 nM [1]. Laboratories conducting high-throughput screens for quorum-sensing inhibitors should include this butoxy-substituted BB analog as a lipophilic congener in dose-response assays measuring HHQ, PQS, and pyocyanin suppression in PA14 or clinical P. aeruginosa isolates.

X-Ray Co-Crystallography of MvfR Ligand-Binding Domain

The extended butoxy chain provides additional electron density for crystallographic refinement compared to the ethoxy analog . Soaking this compound into MvfR LBD crystals (PDB entry for M64 complex available) may reveal whether the butoxy tail induces conformational rearrangements analogous to those reported for M64 in the substrate binding site [2].

Physicochemical Comparator in Structure–Activity Relationship (SAR) Series

When procuring a panel of N-(4-alkoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide analogs, this butoxy variant serves as the higher-logP (4.03), lower-solubility member of the series relative to the ethoxy (logP 3.68, logSw −3.89) analog . Inclusion enables systematic exploration of lipophilicity-driven potency shifts and protein-binding artifacts.

Halogen-Free Probe for Biochemical Assays Sensitive to Aryl Bromides

In contrast to the bromophenyl analog (AVD0119), this butoxy compound eliminates the heavy bromine atom, avoiding potential interference in thiol-reactive fluorescence assays, redox-based detection systems, or mass spectrometry workflows where bromine isotopic patterns complicate analysis [3].

Application
Selection Property
Validation Focus
MvfR regulon screening studies
BB-thioether chemotype scaffold identity
HHQ, PQS, and pyocyanin suppression endpoints
MvfR LBD co-crystallography trials
Extended butoxy electron density profile
Ligand omit map quality assessment
Lipophilicity-driven SAR series
Higher logP profile within alkoxy congeneric set
Lipophilicity-potency shift profiling
Halogen-sensitive biochemical assays
Halogen-free para-butoxy composition
Bromine-interference exclusion verification
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